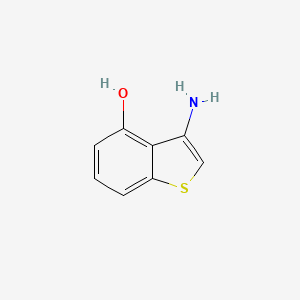

3-Amino-1-benzothiophen-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-amino-1-benzothiophen-4-ol |

InChI |

InChI=1S/C8H7NOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H,9H2 |

InChI Key |

PYUYSRFYULEPDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=C2N)O |

Origin of Product |

United States |

Significance of Benzothiophene Core in Organic and Medicinal Chemistry Research

The benzothiophene (B83047) core, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in the realms of organic and medicinal chemistry. nih.gov Its structural rigidity and the presence of a sulfur atom, which can engage in various non-covalent interactions, make it an attractive scaffold for the design of novel compounds. nih.gov Benzothiophene and its derivatives are not only key components in the synthesis of dyes, such as thioindigo, but are also found in a number of commercially available drugs.

The versatility of the benzothiophene nucleus allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This has spurred considerable interest among medicinal chemists, resulting in the development of benzothiophene-based compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The ability to functionalize the benzothiophene ring at various positions enables the fine-tuning of a compound's physicochemical and pharmacological properties.

Overview of Aminobenzothiophene and Hydroxybenzothiophene Derivatives in Academic Contexts

The introduction of amino and hydroxyl groups onto the benzothiophene (B83047) scaffold gives rise to two important classes of derivatives: aminobenzothiophenes and hydroxybenzothiophenes. These functional groups can significantly influence the electronic properties and biological activity of the parent molecule.

Aminobenzothiophene derivatives are widely studied as key intermediates in the synthesis of more complex heterocyclic systems. For instance, microwave-assisted synthesis methods have been developed for the rapid preparation of 3-aminobenzothiophenes, which serve as building blocks for kinase inhibitors. These derivatives have been incorporated into molecules targeting enzymes like PIM kinases and mitogen-activated protein kinase (MAPK).

Hydroxybenzothiophene derivatives have also garnered significant attention, particularly in the context of medicinal chemistry. Research has shown that these compounds can act as inhibitors of various enzymes. For example, certain 5-hydroxybenzothiophene derivatives have been investigated as multi-kinase inhibitors with potential anticancer activity. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets.

Research Landscape of Bifunctionalized Benzothiophenes

Strategies for Benzothiophene (B83047) Ring Construction

The formation of the benzothiophene ring system is the foundational step in the synthesis of this compound. Various methods have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed and aryne-based approaches.

Cyclization reactions are a cornerstone of heterocyclic synthesis, and numerous methods have been adapted for the construction of the benzothiophene skeleton. nih.gov These techniques often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

One traditional approach involves the intramolecular cyclization of aryl sulfides. chemicalbook.com For instance, arylmercapto acetals can be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another classic method is the cyclization of arylthioacetic acid, derived from thiophenol and chloroacetic acid, which upon treatment with acetic anhydride (B1165640) yields 3-hydroxybenzo[b]thiophene. chemicalbook.com

More recent developments have focused on metal-free cyclization conditions. A base-catalyzed protocol has been described that proceeds through a propargyl–allenyl rearrangement followed by cyclization and allyl migration to form the benzothiophene ring. beilstein-journals.org Electrophilic cyclization of o-alkynyl thioanisoles is another attractive route. nih.gov Various electrophiles like iodine, N-iodosuccinimide (NIS), and bromine have been used. nih.gov A notable example is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) as a source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles, which proceeds under mild conditions and tolerates a range of functional groups. nih.gov

| Cyclization Method | Precursor | Reagents/Conditions | Product | Reference |

| Gas-phase cyclization | Arylmercapto acetals | ZnCl2-impregnated montmorillonite | Benzothiophene | chemicalbook.com |

| Acid-catalyzed cyclization | Arylmercapto acetals | Amberlyst A-15, Toluene | Benzothiophene | chemicalbook.com |

| Base-promoted rearrangement | Propargyl sulfide (B99878) derivatives | Base | Substituted benzothiophene | beilstein-journals.org |

| Electrophilic cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzothiophenes | nih.gov |

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecules. researchgate.netbenthamdirect.comkfupm.edu.sa Palladium, copper, and gold catalysts have been extensively used for the synthesis of benzothiophenes. researchgate.netnih.govrsc.org

Palladium-catalyzed reactions are particularly prominent. A palladium(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to afford 2-substituted benzo[b]thiophenes in good yields. researchgate.net Another powerful palladium-catalyzed method is the intramolecular hydroarylation of arenesulfonyl ynamines. This completely regioselective and highly stereoselective reaction has been employed in the synthesis of 3-amino-1-benzothiophene-1,1-diones, which are closely related to the target compound. nih.govnih.govcncb.ac.cn The reaction proceeds via an alkyne-directed 5-exo-dig cyclization pathway. nih.govnih.gov

Copper-catalyzed reactions also provide efficient pathways. For example, an intramolecular Ullmann reaction using a copper catalyst on a thiophenol bearing a gem-dibromoethenyl group affords 2-bromobenzothiophenes. rsc.org More recently, a copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones has been reported, using xanthate as a sulfur source. acs.org

Gold-catalyzed reactions have also emerged as a valuable tool. A gold(I)-catalyzed transformation of an ortho-alkynylaryl thioether has been used to synthesize 2,3-disubstituted benzothiophenes. rsc.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium(II) | 2-Iodothiophenol, Phenylacetylene | Sonogashira cross-coupling | 2-Substituted benzothiophenes | researchgate.net |

| Palladium(II) | Arenesulfonyl ynamines | Intramolecular hydroarylation | 1,2-Benzothiazole-1,1-diones | nih.govnih.gov |

| Copper(I) | Thiophenol with gem-dibromoethenyl group | Intramolecular Ullmann reaction | 2-Bromobenzothiophenes | rsc.org |

| Copper(II) | 2-Iodochalcones, Xanthate | In situ sulfur incorporation and cyclization | 2-Acylbenzothiophenes | acs.org |

| Gold(I) | ortho-Alkynylaryl thioether | Cyclization | 2,3-Disubstituted benzothiophenes | rsc.org |

Aryne chemistry offers a powerful and versatile method for the one-step synthesis of multisubstituted benzothiophenes. rsc.orgnih.govsemanticscholar.orgelsevierpure.comrsc.org This approach involves the reaction of an aryne intermediate with a suitable sulfur-containing nucleophile.

A significant development in this area is the one-step intermolecular reaction of arynes with alkynyl sulfides. rsc.orgnih.govsemanticscholar.orgelsevierpure.comrsc.org This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.govsemanticscholar.orgelsevierpure.comrsc.org The reaction exhibits good functional group tolerance, allowing for the presence of electron-donating and electron-withdrawing groups on the alkynyl sulfide. nih.govsemanticscholar.org The proposed mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by cyclization onto the alkyne carbon to construct the benzothiophene skeleton. semanticscholar.org

This methodology is particularly advantageous for creating diverse substitution patterns that are difficult to achieve through other methods. rsc.orgnih.govsemanticscholar.orgelsevierpure.comrsc.org For instance, the synthesis of benzothiophenes with π-extended aromatic systems and heteroaromatic rings has been successfully demonstrated. nih.govsemanticscholar.org

| Aryne Precursor | Sulfur-Containing Reactant | Key Features | Product | Reference |

| o-Silylaryl triflates | Alkynyl sulfides | One-step intermolecular reaction, good functional group tolerance | 3-Substituted benzothiophenes | rsc.orgnih.govsemanticscholar.orgelsevierpure.comrsc.org |

| Benzenediazonium-2-carboxylate | Sulfides | Pioneering study of aryne-sulfide reactions | Organosulfur compounds | nih.gov |

Introduction of Amino and Hydroxyl Functionalities

Once the benzothiophene core is constructed, the next critical step is the introduction of the amino and hydroxyl groups at the desired C-3 and C-4 positions. This often requires selective functionalization strategies and multistep synthetic sequences.

Achieving regioselective functionalization of the benzothiophene ring can be challenging. The inherent reactivity of the benzothiophene system typically favors electrophilic substitution at the C-3 position. chemicalbook.com However, recent advances have enabled more controlled functionalization at other positions, including C-4.

Direct C-H functionalization is a highly desirable strategy. While C-3 arylation of benzothiophenes can be achieved via palladium-catalyzed C-H activation, these reactions often require forcing conditions. bham.ac.uk A milder, room-temperature method for the β-arylation (C-3) of benzothiophenes using iodoarenes has been reported. acs.org

Functionalization at the C-4 position is less common but has been achieved through innovative approaches. One such method involves the activation of benzothiophenes as their corresponding S-oxides. nih.govresearchgate.net This allows for a metal-free C-H/C-H coupling with phenols to introduce an aryl group at the C-4 position. nih.govresearchgate.net Quantum chemical calculations suggest that this proceeds via a π-complex between the benzothiophene and a phenoxonium cation. nih.govresearchgate.net

Gold-catalyzed oxyarylation of benzothiophene S-oxides with alkynes provides a regioselective route to C-3 alkylated benzothiophenes. bham.ac.uk This method works with both alkyl and aryl alkynes and tolerates various substituents on the benzothiophene ring. bham.ac.uk

| Position | Reaction Type | Key Reagents/Catalyst | Functionality Introduced | Reference |

| C-3 | C-H Arylation | Palladium catalyst | Aryl | bham.ac.uk |

| C-3 | C-H Arylation | Iodoarenes, Silver(I) carbonate | Aryl | acs.org |

| C-4 | C-H Arylation | Benzothiophene S-oxide, Phenol (B47542) (metal-free) | Aryl | nih.govresearchgate.net |

| C-3 | Oxyarylation | Gold catalyst, Alkyne | Alkyl | bham.ac.uk |

The synthesis of hydroxybenzothiophenes, particularly with substitution at the C-4 position, often necessitates multistep sequences. nih.govnih.gov These routes may involve the construction of a pre-functionalized benzene ring that is then used to form the benzothiophene, or the modification of a pre-formed benzothiophene.

One approach involves building the desired functionality into the starting materials for the benzothiophene synthesis. For example, the synthesis of 7-methyl-4-hydroxybenzothiophene-6-carboxylic acid has been achieved via a Stobbe condensation. researchgate.net

Another strategy is the functionalization of an existing benzothiophene. For instance, 1-(5-hydroxybenzothiophene-2-yl)ethanone, a known pre-mRNA splicing modulator, has been synthesized. acs.org The synthesis of various benzo[b]thiophen-3-ol derivatives has also been reported, which were investigated as inhibitors of human monoamine oxidase. nih.gov

The synthesis of the specific target, this compound, likely involves a multistep pathway where the hydroxyl and amino groups are introduced sequentially or through the transformation of other functional groups. For example, a nitro group could be introduced and subsequently reduced to an amino group, while a methoxy (B1213986) group could be cleaved to reveal the hydroxyl functionality. The synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones, which are multi-target directed ligands, has involved the multistep synthesis of a key polyfunctionalized benzothiazole (B30560) intermediate, highlighting the complexity of synthesizing highly substituted heterocyclic systems. nih.govnih.gov

Novel Synthetic Routes and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing benzothiophene and other heterocyclic systems. These methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Photoinduced Rearrangement Pathways for Benzothiophene Derivatives

Photochemical reactions offer unique pathways for the synthesis and modification of heterocyclic compounds. In a notable example, 3-amino-1-benzothiophene-1,1-diones have been synthesized through a photoinduced rearrangement. This process starts with a palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines to form benzothiazoles. Subsequent irradiation with UV light (e.g., 300 nm) induces a rearrangement of the benzothiazole intermediates to yield the desired 3-amino-1-benzothiophene-1,1-diones. This two-step sequence has been shown to produce the final products in yields of up to 35%.

The mechanism of such photorearrangements can be complex. In related diarylethene systems containing a dibenzothiophene (B1670422) core, transient absorption spectroscopy and density functional theory (DFT) calculations have shown that the rearrangement can proceed through an electrocyclization reaction followed by a specific intramolecular proton transfer (IPT) process. colab.ws This highlights the potential of photochemical methods to access complex polycyclic aromatic systems from suitably functionalized benzothiophene precursors.

One-Pot Synthesis Protocols for Benzothiophenes

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly desirable for their operational simplicity, and improved time and resource efficiency. Several one-pot protocols for the synthesis of substituted benzothiophenes have been developed.

One such method involves the reaction of o-halo-substituted ethynylbenzenes with a source of sulfur. This approach is versatile, allowing for the synthesis of a wide range of benzothiophenes, including those with alkyl and phenyl substituents, in good to high yields. chemrxiv.org Another efficient one-pot procedure utilizes the copper(I)-catalyzed reaction of o-halophenyl acetonitriles with dithioesters. This method proceeds via a C-S bond formation followed by heterocyclization, affording 2,3-substituted benzo[b]thiophenes in yields ranging from 62-78%. wikipedia.org

A palladium-catalyzed one-pot synthesis has also been reported, starting from bromoenynes or o-alkynylbromobenzenes. This reaction involves a C-S bond formation using a hydrogen sulfide surrogate, followed by heterocyclization. The methodology can be further extended to include in-situ functionalization with various electrophiles, providing access to highly substituted benzothiophenes.

Table 2: Examples of One-Pot Syntheses of Benzothiophene Derivatives

| Starting Materials | Key Reagents/Catalysts | Product Type | Reported Yields |

| o-Halo-ethynylbenzenes | Sulfur source | Substituted benzothiophenes | Good to High |

| o-Halophenyl acetonitrile, Dithioesters | CuI, Pivalic acid | 2,3-Substituted benzo[b]thiophenes | 62-78% |

| Bromoenynes, Hydrogen sulfide surrogate | Pd catalyst | Highly substituted thiophenes | 60-92% |

| Aryl sulfoxides, Allenenitriles | - | 2-Alkyl-3-cyano-benzothiophenes | Not specified |

Convergent Synthesis Approaches for Aminoheterocycles

This strategy is particularly well-suited for the synthesis of complex heterocyclic molecules. For instance, a highly convergent synthesis of 3-aminoazaindazoles has been developed via a copper-catalyzed reaction between isocyanides and 3-halo-2-hydrazineylpyridines. This method demonstrates high functional group tolerance, which is a significant advantage in medicinal chemistry. Another example is the visible-light-induced [4+1]-annulation reaction between alkyl aryl tertiary amines and diazoesters to produce functionalized indolines, another important class of aminoheterocycles. wikipedia.org

Reactivity of the Amino Group (C-3)

The amino group at the C-3 position of the benzothiophene ring is a key site for introducing structural diversity. Its nucleophilic nature allows for a range of derivatization reactions.

The amino group of this compound can undergo typical amine reactions. These include acylation, sulfonylation, and the formation of ureas and carbamates. Protecting the amino group as a carbamate (B1207046), for instance, renders it non-nucleophilic, enabling selective reactions at other sites of the molecule. organic-chemistry.org Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be selectively removed under acidic or basic conditions, respectively. organic-chemistry.org

Derivatization is often necessary to improve the analytical characteristics of amino compounds for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Silylation reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group to form more volatile and thermally stable derivatives. sigmaaldrich.comtcichemicals.com For high-performance liquid chromatography (HPLC), derivatizing agents such as o-phthalaldehyde (B127526) (OPA), dabsyl chloride, and phenyl isothiocyanate (PITC) are used to introduce chromophores or fluorophores, enhancing detection. jasco-global.comresearchgate.net

The amino group can also react with various electrophiles. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives. The reactivity of the amino group is influenced by the electronic properties of the benzothiophene ring system.

Table 1: Common Derivatization Reagents for Amino Groups

| Reagent Class | Example Reagent | Resulting Derivative | Application |

| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl (TMS) derivative | GC-MS Analysis |

| Acylating Agents | Acetic Anhydride | Acetamide derivative | Protection, Synthesis |

| Chloroformates | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc-carbamate | Peptide Synthesis, Protection |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Phenylthiourea derivative | HPLC Analysis |

| Aldehydes | o-Phthalaldehyde (OPA) | Isoindole derivative | HPLC Analysis (Fluorescence) |

N-alkylation of the amino group is a fundamental transformation. One common method is nucleophilic substitution, where the amine reacts with an alkyl halide. However, this can often lead to mixtures of mono- and di-alkylated products. organic-chemistry.org To achieve selective mono-N-alkylation of amino alcohols, a method involving chelation with 9-borabicyclononane (B1260311) (9-BBN) has been developed. organic-chemistry.org This process involves the formation of a stable chelate, deprotonation, and subsequent reaction with an alkyl halide. organic-chemistry.org

Reductive amination is another powerful technique for N-alkylation. This method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This approach avoids the over-alkylation issues associated with direct alkylation with alkyl halides.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a means for N-arylation. For instance, methyl 3-amino-1-benzothiophene-2-carboxylate can be coupled with various functionalized aryl iodides using a copper(I) iodide catalyst and L-proline as a ligand. semanticscholar.org The reaction conditions, including the choice of base and solvent, are critical for achieving good yields. semanticscholar.org It has been noted that aryl iodides are generally more reactive than aryl bromides or chlorides in these coupling reactions. semanticscholar.org

Reactivity of the Hydroxyl Group (C-4)

The phenolic hydroxyl group at the C-4 position offers another avenue for derivatization, allowing for the synthesis of ethers and esters.

The hydroxyl group can be derivatized using various reagents to enhance detectability in analytical methods or to act as a protecting group. nih.govresearchgate.net Reagents targeting hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. researchgate.net For instance, isonicotinoyl chloride can be used to derivatize hydroxyl groups for liquid chromatography-tandem mass spectrometry (LC–MS/MS) analysis. nih.gov Another reagent, 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), has also been employed for this purpose. nih.gov

The introduction of a 4-methoxybenzyl (PMB) ether is a common strategy for protecting hydroxyl groups. nih.gov This can be achieved by reacting the alcohol with 4-methoxybenzyl chloride (PMBCl) in the presence of a base. nih.gov

Table 2: Reagents for Hydroxyl Group Derivatization

| Reagent | Reaction Condition | Product |

| Isonicotinoyl chloride | Acetonitrile, DMAP | Isonicotinate ester |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Dry acetonitrile, triethylamine | Pyridinium ether derivative |

| 4-methoxybenzyl chloride (PMBCl) | Triethylamine | 4-methoxybenzyl (PMB) ether |

Esterification of the phenolic hydroxyl group can be accomplished through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and effective method for forming esters from carboxylic acids and alcohols. orgsyn.org This method is advantageous as it proceeds at room temperature under non-acidic conditions. orgsyn.org

Etherification can be achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, reacts with an alkyl halide. Regioselective alkylation can be a challenge, but specific reaction conditions can favor O-alkylation over N-alkylation or C-alkylation. google.com For example, a regioselective alkylation process has been described for preparing substituted benzo[b]thiophenes. google.com

Selective Functional Group Interconversions

The presence of both an amino and a hydroxyl group on the this compound scaffold necessitates strategies for selective functionalization. imperial.ac.uk This often involves the use of protecting groups to temporarily block one reactive site while the other is being modified. organic-chemistry.org For example, the amino group can be protected as a carbamate to allow for selective reaction at the hydroxyl group. organic-chemistry.org Subsequently, the protecting group can be removed to liberate the free amine for further transformations.

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, addition, or elimination. imperial.ac.uk For instance, a hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu

The choice of reagents and reaction conditions is critical for achieving selectivity. For example, manganese dioxide (MnO2) is a highly selective oxidizing agent for allylic and benzylic alcohols, leaving other types of alcohols intact. imperial.ac.uk In the context of this compound, the interplay between the electron-donating amino and hydroxyl groups influences the reactivity of the entire molecule, including the aromatic ring, which can also participate in electrophilic substitution reactions. Careful control of reaction parameters allows for the targeted modification of either the amino or the hydroxyl group, or even the benzothiophene core itself.

Analytical Derivatization for Enhanced Spectroscopic Detection

Analytical derivatization is a crucial technique in chemical analysis that involves chemically modifying an analyte to produce a new compound with properties more suitable for a given analytical method. researchgate.netmdpi.com For compounds like this compound, which possess reactive amino (-NH₂) and hydroxyl (-OH) groups, derivatization can significantly improve detectability, enhance selectivity, and modify chromatographic behavior. researchgate.netgcms.cz The primary goals of derivatizing this molecule are to introduce structural features that augment its response to various spectroscopic techniques, such as UV-Visible, fluorescence, and mass spectrometry. mdpi.comresearchgate.net

The presence of active hydrogen atoms in the amino and hydroxyl groups makes this compound an ideal candidate for several common derivatization reactions, including acylation, silylation, and alkylation. gcms.cz The choice of reagent and reaction conditions depends on the analytical objective, whether it is to increase volatility for gas chromatography (GC), improve ionization for mass spectrometry (MS), or introduce a chromophore or fluorophore for spectrophotometric detection. researchgate.netnih.gov

Detailed Research Findings

Research into the derivatization of amine- and phenol-containing compounds for analytical purposes provides a framework for strategies applicable to this compound. The modification of these functional groups can lead to substantial enhancements in spectroscopic detection.

Derivatization for UV-Visible Spectroscopy: While the benzothiophene core possesses inherent UV absorption, its molar absorptivity or the wavelength of maximum absorbance (λmax) may not be optimal for detection in complex matrices. researchgate.net Derivatization can introduce a chromophoric group, which is a light-absorbing functional group, into the molecule. This often results in a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity), moving the signal to a region with less interference and improving sensitivity. researchgate.net For example, reacting the amino group with reagents like dabsyl chloride (Dabsyl-Cl) introduces a highly colored azobenzene (B91143) moiety. nih.gov

Derivatization for Fluorescence Spectroscopy: One of the most powerful strategies for enhancing detection sensitivity is the introduction of a fluorophore. bohrium.com The native fluorescence of this compound may be weak. Fluorogenic reagents react with the analyte to form a highly fluorescent product. Reagents such as dansyl chloride (Dansyl-Cl) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are widely used for derivatizing primary amines. nih.gov These reagents produce derivatives that can be detected at extremely low concentrations using fluorescence detectors, often coupled with liquid chromatography (LC). nih.govbohrium.com

Derivatization for Mass Spectrometry (MS): In LC-MS analysis, derivatization can improve the ionization efficiency of the analyte, leading to a stronger signal. nih.gov For this compound, derivatizing the polar -NH₂ and -OH groups can increase the molecule's hydrophobicity, leading to better retention in reversed-phase chromatography. scispace.com Furthermore, the added derivative can produce a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which is highly useful for structural confirmation and selective detection. nih.gov For instance, acylation or silylation can produce derivatives with higher molecular weights and predictable fragmentation pathways. researchgate.net

The following tables summarize common derivatization reagents and their effects on spectroscopic analysis, which are applicable to the functional groups present in this compound.

Table 1: Common Derivatization Reagents for Amine and Hydroxyl Groups

| Functional Group Targeted | Derivatization Reagent | Reaction Type | Spectroscopic Enhancement |

|---|---|---|---|

| Amino (-NH₂) | Dansyl Chloride (Dansyl-Cl) | Sulfonylation | Strong Fluorescence, Improved MS Ionization nih.gov |

| Amino (-NH₂) | Dabsyl Chloride (Dabsyl-Cl) | Sulfonylation | Strong UV-Visible Absorbance, Improved MS Ionization nih.gov |

| Amino (-NH₂) | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamation | Strong Fluorescence, Useful for LC-MS nih.gov |

| Amino (-NH₂), Hydroxyl (-OH) | Acetic Anhydride | Acylation | Improved GC Volatility, Characteristic MS Fragments researchgate.net |

| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Improved GC Volatility and Thermal Stability mdpi.com |

Table 2: Hypothetical Spectroscopic Data for Derivatized this compound

| Compound | Derivative | Technique | Expected λmax (nm) / m/z | Rationale / Notes |

|---|---|---|---|---|

| This compound | Un-derivatized | UV-Vis | ~250-320 | Based on typical benzothiophene absorbance. mdpi.com |

| This compound | Dansyl derivative | Fluorescence (Emission) | ~500-550 | Dansyl derivatives are known to be highly fluorescent. nih.gov |

| This compound | Dabsyl derivative | UV-Vis | ~430-470 | Dabsyl group introduces a strong chromophore in the visible region. nih.gov |

These derivatization strategies provide a versatile toolkit for the analyst. By converting this compound into a derivative with enhanced spectroscopic properties, it becomes possible to achieve lower detection limits, higher accuracy, and more reliable quantification in complex sample matrices. researchgate.net The combination of derivatization with modern separation techniques like HPLC and GC coupled to sensitive detectors is fundamental to advanced analytical methodologies. scispace.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound. Both ¹H and ¹³C NMR would be required to fully characterize 3-Amino-1-benzothiophen-4-ol.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the benzene (B151609) portion of the benzothiophene (B83047) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm their relative positions.

Thiophene (B33073) Proton: The single proton on the thiophene ring (at position 2) would likely appear as a singlet in a distinct region of the aromatic spectrum.

Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. Deuterium exchange (adding D₂O) can be used to confirm these peaks, as they would disappear from the spectrum.

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Aromatic and Thiophene Carbons: The carbon atoms of the fused ring system would produce a series of signals in the downfield region of the spectrum (typically δ 100-150 ppm).

Substituent-Bearing Carbons: The carbons directly attached to the amino group (C3), the hydroxyl group (C4), and the sulfur atom (C1, C7a) would have characteristic chemical shifts influenced by these heteroatoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental composition (C₈H₇NOS).

Furthermore, tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced. Analysis of these fragments provides valuable structural information, confirming the presence of the benzothiophene core and the positions of the amino and hydroxyl substituents. This fragmentation data serves as a fingerprint for the molecule, useful for its identification in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |

| N-H (amine) | 3300-3500 (medium) | Symmetric and asymmetric stretching of the primary amine. |

| C-H (aromatic) | 3000-3100 (sharp) | Stretching vibrations of C-H bonds on the aromatic ring. |

| C=C (aromatic) | 1450-1600 (medium-sharp) | Ring stretching vibrations of the benzothiophene core. |

| C-O (hydroxyl) | 1000-1260 (strong) | Stretching vibration of the C-O single bond. |

| C-N (amine) | 1020-1250 (medium) | Stretching vibration of the C-N single bond. |

The presence and specific positions of these peaks would provide strong evidence for the molecular structure of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of this compound. A sample is passed through a column under high pressure, and its components are separated based on their affinity for the stationary phase and the mobile phase. By using a suitable detector (e.g., UV-Vis), the purity can be quantified, typically expressed as a percentage of the total peak area. Different column types (e.g., reversed-phase C18) and mobile phase compositions would be tested to achieve optimal separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a qualitative assessment of purity. A spot of the compound on a silica (B1680970) gel plate is developed in a solvent system, and its retention factor (Rf) value provides an indication of its polarity and can be compared against starting materials and potential impurities.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This simulation helps in understanding the binding mechanism and affinity of a compound. For benzothiophene (B83047) derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various biological targets.

For instance, in studies of benzothieno[3,2-d]pyrimidine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed crucial hydrogen bond interactions. It was found that the nitrogen atom of the SO₂NH₂ group can form a hydrogen bond with the amino acid residue Gln-192, while one of the oxygen atoms of the same group can interact with His-90 in the secondary pocket of the COX-2 active site nih.gov. Similarly, docking simulations of other benzothiophene analogs with targets like the 5-HT₁ₐ serotonin (B10506) receptor have helped elucidate the electrostatic interactions that govern binding affinity mdpi.com. These simulations provide a structural basis for the observed biological activity and guide the design of derivatives with improved potency and selectivity.

Table 1: Example of Amino Acid Residues Involved in Docking Interactions with Benzothiophene Analogs

| Target Protein | Interacting Residues with Ligand | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | His-90, Gln-192, His-207, Phe-210 | Hydrogen Bonding | nih.gov |

| 5-HT₁ₐ Receptor | (Specific residues vary by ligand) | Electrostatic Interactions | mdpi.com |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties like orbital energies (HOMO/LUMO), which are critical for understanding chemical reactivity and intermolecular interactions.

For a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, DFT calculations using the B3YLP method with a 6-311++G(d,p) basis set have been performed to determine its vibrational frequencies and electronic characteristics researchgate.net. Such studies on the 3-Amino-1-benzothiophen-4-ol scaffold would allow for the precise calculation of its optimized geometry, dipole moment, and the distribution of electronic charge, which are fundamental to its interaction with biological targets researchgate.netnih.gov. The simulated spectra from these calculations often show excellent agreement with experimental data, validating the computational model researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds pharmacophorejournal.com. Once a statistically significant correlation is established, the model can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug development process pharmacophorejournal.com.

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size and branching. For example, a Hansch analysis, a classic 2D-QSAR method, explores the importance of lipophilicity and electronic substituents on the binding affinity of compounds nih.gov. In studies of various bioactive compounds, 2D-QSAR has been used to correlate these properties with activities such as β₃-adrenergic agonism, providing valuable information for rational drug design mdpi.com.

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules, providing a more detailed understanding of ligand-receptor interactions. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques mdpi.comnih.gov. These methods align a series of compounds and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields mdpi.comnih.gov.

A 3D-QSAR study on benzothiophene analogs as Factor IXa inhibitors yielded models with high correlation coefficients (r² up to 0.9622) and predictive ability (pred_r² up to 0.8123) pharmacophorejournal.com. Similarly, a combined CoMFA and CoMSIA study on benzothiophene derivatives with affinity for the CB2 cannabinoid receptor produced robust models with high external predictability (r²_pred of 0.919 for CoMFA and 0.908 for CoMSIA) nih.gov. The resulting contour maps from these analyses visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity, offering a clear roadmap for optimization mdpi.com.

Table 2: Statistical Results from a 3D-QSAR Study of Benzothiophene Analogs

| Model Parameter | Value | Description | Reference |

|---|---|---|---|

| Correlation Coefficient (r²) | 0.9622 | A measure of the model's goodness of fit for the training set. | pharmacophorejournal.com |

| Cross-validated r² (q²) | > 0.6 | Indicates the internal predictive ability of the model. | pharmacophorejournal.com |

| Predictive r² (pred_r²) | 0.8123 | Measures the model's ability to predict the activity of an external test set. | pharmacophorejournal.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt. Molecular Dynamics (MD) simulations complement this by providing a view of the dynamic behavior of a molecule over time, exploring its conformational landscape in a simulated physiological environment researchgate.netnih.gov.

MD simulations can reveal how a ligand adapts its shape upon binding to a receptor and can help refine the results of molecular docking mdpi.com. For amino-containing structures, MD simulations have been used to understand the intrinsic conformational propensities of the amino acid residues and how these are influenced by the surrounding environment nih.gov. Applying these simulations to this compound would clarify its flexibility and preferred solution-phase conformations, which is essential for accurate docking and 3D-QSAR studies nih.gov.

Predictive Modeling for Biological Activity Profiles

Predictive modeling integrates data from various computational methods, including QSAR and docking, to forecast the biological activity of novel compounds. These models can be used to screen large virtual libraries of molecules, prioritizing a smaller, more manageable number for synthesis and experimental testing mdpi.com. This in silico screening significantly reduces the time and cost associated with the early stages of drug discovery nih.gov.

Programs like PASS (Prediction of Activity Spectra for Substance) analyze the structure of a compound to predict a wide range of pharmacological effects and mechanisms of action with a certain probability mdpi.com. By building robust and validated QSAR models for a specific activity, such as antioxidant potential or enzyme inhibition, researchers can create powerful tools for identifying new benzothiophene derivatives with desired therapeutic profiles mdpi.comnih.gov.

Biological Activity and Mechanistic Research in Vitro Focus

General Pharmacological Relevance of Benzothiophene (B83047) Derivatives

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural versatility and wide range of therapeutic effects. ijpsjournal.comnih.gov These compounds are integral components of various biologically active molecules and approved drugs, such as the selective estrogen receptor modulator raloxifene, the anti-asthma drug zileuton, and the antifungal agent sertaconazole. nih.govktu.edumdpi.com The benzothiophene scaffold is recognized for its diverse pharmacological applications, which stem from its ability to interact with a variety of biological targets, including enzymes and receptors. ijpsjournal.comrsc.org Researchers have extensively explored benzothiophene derivatives for their potential as antidiabetic, antioxidant, antitubercular, and anticonvulsant agents, among other activities. ijpsjournal.comnih.gov The broad spectrum of biological activities highlights the importance of the benzothiophene core in the development of new therapeutic agents. ijpsjournal.comnih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for novel anti-infective agents, with benzothiophene derivatives emerging as a promising class of compounds. uwf.eduresearchgate.net Studies have demonstrated that these derivatives possess significant antibacterial and antifungal properties. nih.govglobalresearchonline.net

In the realm of antibacterial research, benzothiophene acylhydrazones have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinical isolates of S. aureus, one of which was resistant to methicillin. mdpi.com Other research has investigated 3-halobenzo[b]thiophenes, where a derivative with a methyl alcohol at the second position and chlorine at the third position exhibited an MIC of 128 µg/mL against Bacillus cereus. nih.gov While some benzothiophene derivatives show limited activity against Gram-negative bacteria when used alone, their efficacy can be significantly enhanced when co-administered with an outer membrane-permeabilizing agent like polymyxin (B74138) B. uwf.edu For instance, certain derivatives showed substantial activity against E. coli with MICs between 8–64 µg/mL in the presence of polymyxin B. uwf.edu

In antifungal research, di(hetero)arylamine derivatives of the benzothiophene system have been evaluated against clinically relevant fungi. nih.gov The most active compounds displayed a broad spectrum of activity, including against fluconazole-resistant fungi, with particularly low MICs for dermatophytes. nih.gov Structure-activity relationship (SAR) studies revealed that hydroxyl groups were essential for the activity of aryl derivatives. nih.gov Other studies have synthesized various benzothiophene derivatives that have shown promising antifungal activity against species like Candida albicans. uwf.eduglobalresearchonline.net Several derivatives exhibited MIC values ranging from 32 to 64 µg/mL and were effective at inhibiting both the growth and hyphal development of Candida species. uwf.edu

| Compound Class | Target Organism | Key Findings | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzothiophene Acylhydrazones | Staphylococcus aureus (MRSA) | Effective against methicillin-resistant strains. | 4 | mdpi.com |

| 3-Halo-benzothiophenes | Bacillus cereus | Showed good activity against this Gram-positive bacterium. | 128 | nih.gov |

| Benzothiophene Derivatives | Escherichia coli | Activity significantly improved with polymyxin B. | 8-64 | uwf.edu |

| Di(hetero)arylamine Benzothiophenes | Dermatophytes | Showed broad-spectrum activity with low MICs. | Not specified | nih.gov |

| Novel Benzothiophene Derivatives | Candida species | Inhibited both growth and hyphal development. | 32-64 | uwf.edu |

Anticancer Research and Antimitotic Activities

Benzothiophene derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit cancer cell growth. nih.govnih.gov One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to mitotic arrest and subsequent cell death. nih.govnih.gov

Several benzothiophene acrylonitrile (B1666552) analogs, designed to resemble combretastatin (B1194345) A-4 (a potent tubulin inhibitor), have shown significant cytotoxic activity against a panel of 60 human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) often in the 10–100 nM range. nih.gov For example, the compound Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile had GI50 values from 10.0 nM to 90.9 nM in the majority of cancer cell lines tested. nih.gov Importantly, these compounds appear to overcome P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer. nih.gov Similarly, 2-amino- and 3-aminobenzo[b]thiophene derivatives have been synthesized as antimitotic agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov The compound 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was particularly potent, inhibiting cancer cell growth at subnanomolar concentrations. nih.gov

Beyond antimitotic activity, other benzothiophene derivatives function as multi-target kinase inhibitors. tandfonline.com Compound 16b, a 5-hydroxybenzothiophene hydrazide, displayed potent inhibition of several kinases, including Clk4, DRAK1, and haspin, with IC50 values of 11, 87, and 125.7 nM, respectively. tandfonline.com This compound induced G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells. tandfonline.com Another study identified a 6-aminobenzo[b]thiophene 1,1-dioxide derivative (K2071) that exhibited both antimitotic effects, by arresting cells in prophase, and STAT3 inhibitory activity. acs.org

| Compound/Derivative | Mechanism of Action | Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Benzothiophene Acrylonitrile Analogs (e.g., Compound 5) | Tubulin Polymerization Inhibition | 60 Human Cancer Cell Lines | 10.0 - 90.9 nM (GI50) | nih.gov |

| 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Tubulin Polymerization Inhibition (Colchicine Site) | Cancer cell lines | Subnanomolar | nih.gov |

| 5-Hydroxybenzothiophene Hydrazide (Compound 16b) | Multi-kinase Inhibition (Clk4, DRAK1, haspin) | U87MG Glioblastoma | 11 nM (Clk4) | tandfonline.com |

| 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide (K2071) | Antimitotic (Prophase Arrest), STAT3 Inhibition | Glioblastoma cell lines | Not specified | acs.org |

| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Apoptosis Induction | HepG2, Caco-2, Panc-1 | 63.74 - 76.72 µM (EC50) | oiccpress.com |

Anti-inflammatory and Neuroprotective Research

The benzothiophene scaffold is also a key feature in compounds developed for their anti-inflammatory and neuroprotective properties. nih.govacs.org Inflammation is a critical factor in many diseases, and benzothiophene derivatives have shown potential in mitigating inflammatory responses. rsc.org For instance, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), significantly reduced the production of nitric oxide in LPS-induced macrophage cells and downregulated pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. oiccpress.com

In the context of neuroprotection, research has focused on the deleterious effects of cranial irradiation, which can induce neuroinflammation. nih.govtandfonline.com Several novel benzothiophene derivatives have been synthesized and evaluated as potential radioprotective agents. nih.gov Certain compounds, including p-fluoro, p-bromo, and pyrido benzothiophene derivatives, demonstrated good antioxidant and anti-inflammatory effects, suggesting they could be used as adjuvant therapies to manage radiotherapy-induced side effects in the brain. nih.govtandfonline.com The development of such compounds is crucial for protecting normal tissues during cancer treatment. tandfonline.com The neuroprotective potential of benzothiophene derivatives is also linked to their ability to inhibit enzymes like monoamine oxidase, which is implicated in neurodegenerative diseases. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase Inhibition)

Benzothiophene derivatives have been identified as effective inhibitors of various enzymes, with a notable focus on monoamine oxidases (MAOs). tandfonline.comnih.gov MAOs are flavoenzymes that play a crucial role in the degradation of monoamine neurotransmitters in the central nervous system. nih.gov The two isoforms, MAO-A and MAO-B, are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govtandfonline.com

A series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated as potential human MAO (hMAO) inhibitors. tandfonline.comunich.it Most of these compounds showed high selectivity for the MAO-B isoform. nih.govresearchgate.net The inhibitory activity is often assessed by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, certain benzo[b]thiophen-3-ol derivatives displayed potent and selective inhibition of hMAO-B. Molecular docking studies have supported these findings, illustrating how the benzothiophene scaffold fits into the binding site of the enzyme. nih.govresearchgate.net These studies suggest that the benzothiophene nucleus is a promising starting point for developing new lead compounds for treating neurodegenerative diseases. nih.govtandfonline.com

| Compound Class | Target Enzyme | Selectivity | Significance | Reference |

|---|---|---|---|---|

| Benzo[b]thiophen-3-ol Derivatives | Monoamine Oxidase (MAO) | High selectivity for MAO-B | Potential for treating neurodegenerative diseases like Parkinson's. | nih.govtandfonline.comresearchgate.net |

In Vitro Biological Target Identification and Validation

The identification and validation of biological targets are crucial steps in understanding the therapeutic potential of benzothiophene derivatives. In vitro studies have been instrumental in elucidating the specific proteins and pathways through which these compounds exert their effects. Techniques such as enzyme inhibition assays, receptor binding studies, and cellular assays are commonly employed to identify these targets.

For instance, the validation of tubulin as a target for anticancer benzothiophenes was achieved through in vitro tubulin polymerization assays, which directly measure the compound's effect on microtubule formation. nih.gov Similarly, for enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki or IC50 values), thereby validating the enzyme as a direct target. tandfonline.com The use of molecular modeling and docking studies further helps in visualizing the interaction between the benzothiophene ligand and the protein's binding site, corroborating the experimental findings. nih.govresearchgate.net

Protein-Ligand Binding Studies (e.g., Enzyme and Receptor Interactions)

Protein-ligand binding studies are fundamental to characterizing the mechanism of action of benzothiophene derivatives at a molecular level. These studies provide insights into the affinity and selectivity of the compounds for their biological targets.

Enzyme Interactions: Molecular docking studies have been extensively used to understand the interactions between benzothiophene derivatives and enzymes like monoamine oxidase. These studies reveal potential binding site interactions that are crucial for inhibitory activity. nih.govtandfonline.com For benzo[b]thiophen-3-ol derivatives, docking simulations have highlighted the structural requirements for effective binding within the active site of MAO-B, guiding further chemical modifications to enhance potency. nih.govresearchgate.net

Receptor Interactions: Benzothiophene derivatives are also known to interact with various receptors. For example, a family of benzothiophene Selective Estrogen Receptor Modulators (SERMs) related to arzoxifene (B129711) has been synthesized and evaluated for their binding to estrogen receptors (ERα and ERβ). acs.org Competitive radioligand binding assays demonstrated that these compounds bind to ERα with a range of affinities. acs.org Computational docking studies have been used to predict the binding modes of these ligands within the ligand-binding domain (LBD) of the estrogen receptors, showing how structural modifications can influence binding affinity and selectivity. acs.org Other studies have explored thiophene-containing ligands for their binding to benzodiazepine (B76468) receptors and NMDA receptors, indicating that the bioisosteric replacement of benzene (B151609) rings with a thiophene (B33073) ring is well-tolerated by these receptors. nih.govrsc.org

Inhibition of Cellular Processes (e.g., Tubulin Polymerization Inhibition)

The benzothiophene core is a key feature in several classes of potent antimitotic agents that function by inhibiting tubulin polymerization. While direct studies on 3-Amino-1-benzothiophen-4-ol are not detailed in the available literature, numerous related 2-amino and 3-aminobenzo[b]thiophene derivatives have been synthesized and assessed for this activity. unife.it These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

For instance, a novel 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, has been shown to inhibit tubulin polymerization in a concentration-dependent manner with an IC50 value of 5.31 µM, comparable to that of colchicine (4.25 µM). nih.gov Immunofluorescence studies confirmed that PST-3 disrupts the microtubule networks within cancer cells. nih.gov Similarly, a series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives were evaluated, with the most active compound showing potency as an inhibitor of tubulin assembly comparable to Combretastatin A-4 (CA-4). nih.gov The inhibitory mechanism of these benzothiophene-based agents often involves binding to the colchicine site on β-tubulin, which prevents the assembly of αβ-tubulin heterodimers into microtubules. nih.gov Further modifications, such as introducing a seven-membered benzothiazepine (B8601423) ring as a linker, have also yielded potent tubulin polymerization inhibitors. nih.gov

These findings establish the benzothiophene scaffold as a viable pharmacophore for the development of tubulin polymerization inhibitors, suggesting a potential, though not yet investigated, activity for this compound.

Studies on Biological Systems (e.g., Rat Cortex Synaptosomes, Cell Lines)

The biological effects of benzothiophene derivatives have been explored in various ex vivo and in vitro systems, including rat brain preparations and numerous cancer cell lines.

Rat Cortex Synaptosomes

A series of benzo[b]thiophen-3-ol derivatives, which are structural isomers of the title compound, were investigated for their potential as human monoamine oxidase (hMAO) inhibitors. nih.govresearchgate.net These studies were conducted ex vivo using rat cortex synaptosomes to evaluate the effect on the ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (B1211576) (DA). nih.govresearchgate.net A reduction in this ratio indicates inhibition of MAO-B, the enzyme responsible for dopamine degradation. Most of the tested compounds showed high selectivity for the MAO-B isoform. nih.govresearchgate.net

Cell Line Studies

The benzothiophene nucleus is a common feature in many compounds with significant antiproliferative activity across a diverse panel of human cancer cell lines. Several studies have demonstrated potent cytotoxicity for various derivatives. For example, 3-amino-2-formyl-functionalized benzothiophenes were used to create a library of compounds, with a resulting hydrazone derivative showing approximately 97% growth inhibition of the LOX IMVI melanoma cell line at a 10 µM concentration. nih.gov In another study, novel benzothiophene acrylonitrile derivatives demonstrated potent anticancer activity with GI50 (50% growth inhibition) values in the nanomolar range. rsc.org Furthermore, podophyllotoxin–benzothiazole (B30560) congeners have shown strong cytotoxic effects against multiple cancer cell lines, including HeLa, with IC50 values as low as 0.68 µM. mdpi.com

| Compound Class | Cell Line(s) | Measured Activity | Reference |

|---|---|---|---|

| Benzothiophene Acrylonitriles | General Panel | GI50 in the range of 10–100 nM | rsc.org |

| Hydrazone of 3-Amino-2-formyl-benzothiophene | LOX IMVI (Melanoma) | ~97% growth inhibition at 10 µM | nih.gov |

| Podophyllotoxin–Benzothiazole Congener | HeLa (Cervical Cancer) | IC50 = 0.68 µM | mdpi.com |

| Diaryl Benzo[b] unife.itresearchgate.netthiazepine Derivative (D8) | HeLa, MCF-7, HT29, A549 | IC50 values from 1.47 to 1.94 µM | nih.gov |

Mechanistic Investigations at the Molecular Level

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of benzothiophene derivatives are diverse. For compounds acting as anticancer agents, a primary mechanism is the inhibition of tubulin polymerization, as discussed previously. This action disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. nih.gov The cellular accumulation in this phase prevents mitosis and ultimately triggers apoptosis, or programmed cell death. nih.gov

For neuroactive derivatives, such as the benzo[b]thiophen-3-ol series, the core mechanism is the inhibition of monoamine oxidase B (MAO-B). nih.govresearchgate.net MAO-B is a mitochondrial enzyme that catalyzes the oxidative degradation of key neurotransmitters. nih.gov By inhibiting this enzyme, these compounds can increase the synaptic concentration of monoamines, a mechanism central to the treatment of neurodegenerative disorders.

Hydrogen Bonding and Intermolecular Interactions with Biological Receptors

Molecular docking studies have been instrumental in elucidating the specific interactions between benzothiophene derivatives and their biological targets. These computational models reveal how ligands orient themselves within the active site of a receptor and identify the key intermolecular forces, such as hydrogen bonds, that stabilize the complex.

In the context of MAO inhibition, docking studies of benzo[b]thiophen-3-ol derivatives have identified potential binding site interactions that are crucial for their inhibitory activity. nih.govresearchgate.net For benzothiophene derivatives that inhibit tubulin, docking simulations have shown that they can occupy the colchicine binding pocket. One such study identified a critical hydrogen bond between the ligand and the amino acid residue Asn-101 of tubulin. nih.gov

Docking studies of other amino-benzothiophene derivatives have provided further insight into the role of the amino group in receptor binding. For example, the amino group of a 2-amino-tetrahydrobenzo[b]thiophene derivative was shown to form a hydrogen donor bond with the ILE 559 residue of the Keap1 protein. nih.gov Similarly, studies on benzothiophene-chalcones as cholinesterase inhibitors revealed a hydrogen bond between the ligand's carbonyl oxygen and a TYR337 residue in the enzyme's active site. nih.gov These models underscore the importance of specific functional groups on the benzothiophene scaffold for establishing high-affinity interactions with biological receptors.

Modulation of Biochemical Pathways (e.g., Oxidative Degradation of Amines)

A significant biochemical pathway modulated by benzothiophene derivatives is the oxidative degradation of amine neurotransmitters. This modulation is achieved through the inhibition of monoamine oxidase (MAO) enzymes. nih.govresearchgate.net MAOs are flavoenzymes that catalyze the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin (B10506), thereby terminating their action. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Benzothiophene (B83047) Scaffolds with Tuned Activity

The development of new benzothiophene scaffolds is a primary focus for enhancing therapeutic efficacy and overcoming challenges such as drug resistance. Researchers are actively designing and synthesizing novel derivatives with tailored biological activities. nih.gov

One promising approach involves the creation of hybrid molecules that combine the benzothiophene core with other pharmacologically active moieties. For instance, new classes of benzothiophene-chalcone hybrids have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov Similarly, the synthesis of novel benzothiophene morpholine (B109124) analogues has yielded compounds with high selectivity and affinity for the dopamine (B1211576) D3 receptor, indicating potential applications in treating drug addiction. nih.gov

Researchers are also exploring the synthesis of benzothiophene derivatives fused with other heterocyclic systems. For example, domino reaction protocols have been employed to create benzothieno[3,2-b]pyridine and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one derivatives, some of which have shown potent cytotoxic and antibacterial activities. nih.gov These synthetic strategies allow for the generation of diverse chemical libraries, increasing the probability of identifying compounds with desired biological activities.

The following table summarizes selected novel benzothiophene scaffolds and their observed biological activities.

| Novel Scaffold | Target/Activity | Reference |

| Benzothiophene-chalcone hybrids | Cholinesterase inhibition | nih.gov |

| Benzothiophene morpholine analogues | Dopamine D3 receptor binding (anti-addiction) | nih.gov |

| Benzothieno[3,2-b]pyridines | Antibacterial, Cytotoxic | nih.gov |

| Benzo[b]thiophene 1,1-dioxide derivatives | STAT3 inhibition (anticancer) | bohrium.com |

Exploration of Structure-Activity Relationships for Enhanced Selectivity

A deep understanding of the structure-activity relationship (SAR) is crucial for optimizing the selectivity and potency of benzothiophene-based drug candidates. SAR studies help in identifying the key structural features of the benzothiophene scaffold that are responsible for its biological activity. nih.gov

For instance, studies on benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) have provided insights into the structural requirements for potency and selectivity over other kinases like CDK2. nih.gov Similarly, research on benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase (MAO) has highlighted how different substituents on the aryl ring can modulate activity and selectivity for the MAO-B isoform. nih.govresearchgate.net

The position and nature of substituents on the benzothiophene ring play a critical role in determining the biological activity. For example, in a series of benzothiophene derivatives designed as anticancer agents, the presence of specific groups like a 4-chlorostyryl or a (4-methoxyphenyl)carbonyl at certain positions significantly influenced their cytotoxic effects. nih.gov The reactivity and biological effects of benzothiophene derivatives can also be influenced by factors such as aromatic condensation and the number and position of methyl groups. elsevierpure.com

The table below outlines key SAR findings for different series of benzothiophene derivatives.

| Benzothiophene Series | Key Structural Features for Activity | Impact on Selectivity |

| MK2 Inhibitors | Specific substitutions on the benzothiophene core | Rationale for selectivity over CDK2 provided by crystallographic data |

| MAO-B Inhibitors | Aryl substituents on the benzo[b]thiophen-3-ol scaffold | High selectivity for the MAO-B isoform |

| Anticancer Agents | Ethyl carboxylate and cyano groups in specific positions | Varied potency against different tumor cell lines |

Integration of Synthetic and Computational Approaches in Drug Discovery Efforts

The synergy between synthetic chemistry and computational modeling has become a powerful engine in modern drug discovery. jddhs.com This integrated approach accelerates the identification and optimization of lead compounds by allowing for a more rational design process. nih.gov

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely used to predict the binding modes of benzothiophene derivatives with their biological targets. ijpsjournal.comjddhs.com For example, molecular docking studies have been instrumental in identifying novel benzothiophene derivatives as potential α-amylase inhibitors for the treatment of diabetes. nih.gov These in silico methods help in prioritizing compounds for synthesis, thereby saving time and resources. nih.gov

Furthermore, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new benzothiophene derivatives, which is a critical step in the early stages of drug development. nih.gov This integrated workflow, from virtual screening and in silico ADMET prediction to chemical synthesis and in vitro/in vivo validation, has proven to be a more efficient and rational path to novel therapeutics. jddhs.com

| Computational Method | Application in Benzothiophene Research | Outcome |

| Molecular Docking | Predicting binding of derivatives to α-amylase | Identification of potential antidiabetic agents nih.gov |

| Molecular Dynamics | Simulating the stability of ligand-protein complexes | Confirmation of stable binding interactions nih.gov |

| QSAR | Correlating chemical structure with biological activity | Guiding the design of more potent inhibitors |

| ADMET Prediction | Evaluating drug-like properties of new compounds | Prioritizing candidates with favorable pharmacokinetic profiles nih.gov |

Investigation of New Biological Targets for Benzothiophene-Based Compounds

The structural versatility of the benzothiophene scaffold makes it a privileged structure for interacting with a wide array of biological targets. ijpsjournal.combenthamdirect.com While much is known about their activity against targets like kinases and certain receptors, ongoing research continues to unveil new therapeutic opportunities.

Recent studies have identified benzothiophene derivatives as potent inhibitors of novel targets. For example, certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. bohrium.com This opens up a new avenue for the development of benzothiophene-based anticancer agents.

Another area of active investigation is the potential of benzothiophene derivatives to target enzymes involved in parasitic diseases. For instance, computational and biological assays have pointed towards benzothiophene scaffolds as potential inhibitors of N-Myristoyltransferase (NMT) in parasites like Leishmania donovani and Plasmodium vivax. mdpi.com

The broad spectrum of biological activities reported for benzothiophene derivatives, including anti-inflammatory, antimicrobial, and neuroprotective effects, suggests that many more biological targets are yet to be explored. ijpsjournal.comnih.gov Future research will likely focus on screening benzothiophene libraries against a wider range of enzymes, receptors, and ion channels to uncover novel therapeutic applications.

Advanced Methodologies for Derivatization and Analytical Characterization

Advances in synthetic and analytical techniques are crucial for the continued development of benzothiophene-based therapeutics. New and efficient synthetic methods allow for the creation of more complex and diverse benzothiophene derivatives. benthamdirect.com

One-pot domino reactions and multi-component reactions are being increasingly used for the regioselective synthesis of highly functionalized benzothiophenes. malayajournal.org These methods are often more efficient and environmentally friendly than traditional multi-step syntheses. Additionally, innovative catalytic systems, such as those involving visible light-activated "ene"-reductase, are being developed for novel coupling reactions to derivatize aromatic compounds like benzothiophene. acs.org The oxidation of sulfur atoms within the benzothiophene ring system is another strategy being explored to modulate the electronic and optical properties of these compounds for various applications. mdpi.com

For the characterization of these novel compounds, a combination of advanced spectroscopic and spectrometric techniques is employed. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography. malayajournal.orgnih.gov These techniques provide unambiguous structural elucidation, which is essential for understanding structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.